4-Butylphenol
Overview
Description
4-Butylphenol is a type of phenolic compound that is structurally characterized by a butyl group attached to a phenol molecule. While the provided papers do not directly discuss 4-butylphenol, they do provide insights into similar compounds, such as 4-tert-butylphenol (4-t-BP), which is a phenolic endocrine-disrupting chemical known for its environmental persistence and potential toxic effects .
Synthesis Analysis
The synthesis of compounds related to 4-butylphenol involves various chemical reactions. For instance, 4-(N-Arylmethylideneamino)-2,6-di-t-butylphenols were synthesized through the condensation of 4-amino-2,6-di-t-butylphenol hydrochloride and arylaldehydes . Another related compound, 4-tert-butyl-2,6-bis(4-morpholinomethyl)-phenol, was synthesized via the Mannich reaction catalyzed by a base10. These methods highlight the versatility in synthesizing phenolic compounds with butyl groups.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-butylphenol has been characterized using various spectroscopic techniques. For example, 4-(((3-(tert-Butyl)-(1-phenyl)pyrazol-5-yl)imino)methyl)phenol was characterized by FT-IR, MS, NMR, and single-crystal X-ray diffraction . The structural peculiarities of 4-tert-butylphenoxyacetylhydrazones were determined by X-ray analysis and IR spectroscopy . These studies provide a foundation for understanding the molecular structure of 4-butylphenol.
Chemical Reactions Analysis
Chemical reactions involving butylphenol derivatives include oxidation and photodegradation. The oxidation of 4-(N-Arylmethylideneamino)-2,6-di-t-butylphenols with lead dioxide produced stable phenoxyl radicals and crystalline oxidation products . The photodegradation of 4-tert-butylphenol was studied, revealing by-products such as 4-tert-butylcatechol and hydroquinone, and a degradation pathway involving hydroxyl radicals . These reactions are crucial for understanding the environmental fate of such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-butylphenol derivatives are influenced by their molecular structure. For instance, the presence of fluorine atoms in fluoro-substituted analogues of 4-butylphenol affects their mesomorphic properties and dielectric anisotropy . The antioxidant 4-methyl-2,6-di-tert-butylphenol protects lipids from autoxidation, indicating its chemical stability and potential as a preservative . The reactivity of 4-tert-butylphenol with ferrate(VI) was found to be pH-dependent, and its transformation products were identified, providing insights into its chemical behavior in aqueous environments .
Scientific Research Applications
1. Chromatography and Protection of Lipids
4-Butylphenol, specifically 4-methyl-2,6-di-tert.-butylphenol, is used in chromatography to protect lipids from autoxidation. It doesn't affect the separation of lipids due to its higher chromatographic mobility and can be easily detected and removed when necessary (Wren & Szczepanowksa, 1964).
2. Environmental Degradation and Treatment
The degradation of 4-tert-butylphenol (4-tBP), an environmental endocrine disrupting chemical, has been studied in the context of water treatment. Research shows that it can be effectively removed from water using various methods, including ferrate(VI) oxidation and photocatalytic degradation (Zheng et al., 2020), (Wu et al., 2016).
3. Atmospheric Chemical Reactions
The atmospheric degradation mechanism of 4-tert-butylphenol and its impact on environmental and human health has been investigated. Studies suggest that reactions with OH radicals play a significant role in its atmospheric degradation (Gong, Sun, & Zhang, 2013).
4. Thermal Stability and Industrial Application
The thermal stability of 4-tert-butylphenol is crucial for its use as an additive in fuels, lubricants, and polymer compositions. Studies have provided insights into its thermal stability, which is vital for industrial applications (Shakun, Nesterova, & Naumkin, 2019).
5. Stereoselective Hydrogenation in Supercritical Carbon Dioxide
Research into the hydrogenation of tert-butylphenols, including 4-tert-butylphenol, in supercritical carbon dioxide (scCO2) solvent has been conducted. This research offers insights into the catalytic processes and stereoselectivity, which are important for chemical synthesis (Hiyoshi et al., 2007).
6. Electrochemical Reactivity and Antioxidant Properties
The electrochemical reactivity of 4-tert-butylphenol and its analogs has been studied, highlighting their effectiveness as radical quenchers and their potential as antioxidants (Zabik et al., 2019).
7. Biotransformation by Bacteria
The biotransformation of 4-tert-butylphenol by bacteria, including modifications on its alkyl chain and hydroxyl group, has been explored. This research is significant for understanding the environmental fate and potential bioremediation of this compound (Hahn et al., 2013).
8. Biodegradation in Aquatic Environments
Studies have documented the biodegradation of 4-tert-butylphenol in aquatic environments, particularly in the presence of certain aquatic plants and bacteria. This research is crucial for environmental conservation and wastewater treatment strategies (Ogata et al., 2013).
Safety And Hazards
Future Directions
A study found that 2,4-Ditert butyl phenol, a compound similar to 4-Butylphenol, exhibits potent toxicity against almost all testing organisms, including the producing species . The study suggests further investigation and exploration of 2,4-DTBP’s potential in cancer research, which could contribute to its potential application as a novel therapeutic agent in the future .
properties
IUPAC Name |
4-butylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYZDBDROVLTJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047425 | |
Record name | 4-Butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butylphenol | |
CAS RN |
1638-22-8 | |
Record name | 4-Butylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Butylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-butyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-butylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.157 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BUTYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22985E4F3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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